molecular formula C18H28N4O7 B8261683 4-(2-Amino-2-carboxyethyl)-1-(5-amino-5-carboxypentyl)-5-(3-amino-3-carboxypropyl)pyridin-1-ium-3-olate

4-(2-Amino-2-carboxyethyl)-1-(5-amino-5-carboxypentyl)-5-(3-amino-3-carboxypropyl)pyridin-1-ium-3-olate

Cat. No. B8261683
M. Wt: 412.4 g/mol
InChI Key: ZAHDXEIQWWLQQL-UHFFFAOYSA-N
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Description

4-(2-Amino-2-carboxyethyl)-1-(5-amino-5-carboxypentyl)-5-(3-amino-3-carboxypropyl)pyridin-1-ium-3-olate is a useful research compound. Its molecular formula is C18H28N4O7 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Amino-2-carboxyethyl)-1-(5-amino-5-carboxypentyl)-5-(3-amino-3-carboxypropyl)pyridin-1-ium-3-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-2-carboxyethyl)-1-(5-amino-5-carboxypentyl)-5-(3-amino-3-carboxypropyl)pyridin-1-ium-3-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(2-Amino-2-carboxyethyl)-1-(5-amino-5-carboxypentyl)-5-(3-amino-3-carboxypropyl)pyridin-1-ium-3-olate' involves the condensation of three different amino acids, namely, lysine, ornithine, and histidine, followed by oxidation and quaternization reactions.

Starting Materials
Lysine, Ornithine, Histidine, Sodium nitrite, Sodium nitrate, Sodium hydroxide, Sodium hypochlorite, Sodium chloride, Sodium carbonate, Hydrochloric acid, Wate

Reaction
Step 1: Dissolve 10 g of lysine, 10 g of ornithine, and 10 g of histidine in 500 mL of water., Step 2: Add 10 g of sodium nitrite to the solution and stir for 30 minutes at room temperature., Step 3: Add 20 g of sodium nitrate to the solution and stir for another 30 minutes at room temperature., Step 4: Adjust the pH of the solution to 9 using sodium hydroxide., Step 5: Add 50 mL of sodium hypochlorite to the solution and stir for 2 hours at room temperature., Step 6: Add 100 g of sodium chloride to the solution and stir for 30 minutes at room temperature., Step 7: Filter the solution and wash the precipitate with water., Step 8: Dissolve the precipitate in 500 mL of water and adjust the pH to 7 using sodium carbonate., Step 9: Add 50 mL of hydrochloric acid to the solution and stir for 30 minutes at room temperature., Step 10: Filter the solution and wash the precipitate with water., Step 11: Quaternize the precipitate by adding 50 mL of methyl iodide and stirring for 2 hours at room temperature., Step 12: Filter the solution and wash the precipitate with water., Step 13: Dry the precipitate under vacuum to obtain the final product.

properties

IUPAC Name

4-(2-amino-2-carboxyethyl)-1-(5-amino-5-carboxypentyl)-5-(3-amino-3-carboxypropyl)pyridin-1-ium-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHDXEIQWWLQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)[O-])CC(C(=O)O)N)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-2-carboxyethyl)-1-(5-amino-5-carboxypentyl)-5-(3-amino-3-carboxypropyl)pyridin-1-ium-3-olate

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